2-Fluoro-1,3-dimethyl-5-nitrobenzene
Overview
Description
2-Fluoro-1,3-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 g/mol . It is a derivative of benzene, characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to the benzene ring. This compound is typically a solid at room temperature and is used as an intermediate in various organic synthesis reactions .
Preparation Methods
2-Fluoro-1,3-dimethyl-5-nitrobenzene can be synthesized through a multi-step process involving the fluorination and nitration of 1,3-dimethylbenzene. One common method involves the nitration of 3,5-dimethyl-4-fluorobenzene using nitric acid at low temperatures . The reaction is carried out at -10°C to -15°C to control the exothermic nature of the nitration process. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
2-Fluoro-1,3-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, which deactivates the benzene ring towards further substitution.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas and Pd/C for reduction, and various nucleophiles for substitution reactions. Major products formed include amino derivatives and substituted benzene compounds .
Scientific Research Applications
2-Fluoro-1,3-dimethyl-5-nitrobenzene is used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3-dimethyl-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution . The fluorine atom also plays a role in directing the reactivity of the compound .
Comparison with Similar Compounds
2-Fluoro-1,3-dimethyl-5-nitrobenzene can be compared with other similar compounds such as:
2-Fluoro-1,3-dimethylbenzene: Lacks the nitro group, making it more reactive towards electrophilic substitution.
2-Fluoro-1,3-dimethyl-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.
4-Fluoro-3,5-dimethylbenzonitrile: Contains a nitrile group instead of a nitro group, leading to different chemical behavior.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research .
Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEBIHTVWPSCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463653 | |
Record name | 2-Fluoro-1,3-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-85-2 | |
Record name | 2-Fluoro-1,3-dimethyl-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1,3-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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